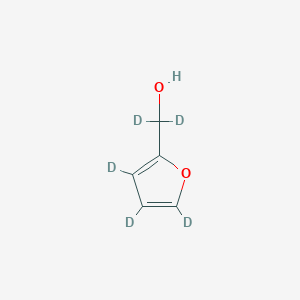
Rhodamine phalloidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine phalloidin is a high-affinity probe for filamentous actin (F-actin) conjugated to the red-orange fluorescent dye, tetramethylrhodamine. It is widely used in biological research to selectively stain F-actin in fixed and permeabilized samples.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodamine phalloidin is synthesized by conjugating phalloidin with tetramethylrhodamine isothiocyanate. The process involves the following steps:
Activation of Phalloidin: Phalloidin is first activated by reacting with a suitable linker molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of phalloidin and its subsequent conjugation with tetramethylrhodamine isothiocyanate. The process is optimized for high yield and purity, ensuring the final product is suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Rhodamine phalloidin primarily undergoes conjugation reactions. The key reaction is the formation of a stable bond between phalloidin and tetramethylrhodamine isothiocyanate.
Common Reagents and Conditions:
Reagents: Phalloidin, tetramethylrhodamine isothiocyanate, and suitable linker molecules.
Conditions: Controlled pH and temperature to ensure efficient conjugation and stability of the final product.
Major Products: The major product of the reaction is this compound, a fluorescently labeled phalloidin derivative used for staining F-actin .
Scientific Research Applications
Rhodamine phalloidin has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the structure and dynamics of actin filaments.
Biology: Widely used in cell biology to visualize and quantify F-actin in tissue sections, cell cultures, and cell-free preparations.
Medicine: Employed in medical research to study cytoskeletal organization and dynamics in various cell types.
Industry: Utilized in the development of diagnostic tools and assays for detecting actin-related abnormalities
Mechanism of Action
Rhodamine phalloidin binds selectively to filamentous actin (F-actin) with high affinity. The binding stabilizes the actin filaments and prevents their depolymerization. The fluorescent dye, tetramethylrhodamine, provides bright red-orange fluorescence, allowing for high-contrast visualization of actin structures in fixed and permeabilized samples .
Comparison with Similar Compounds
Fluorescein phalloidin: Conjugated with fluorescein, providing green fluorescence.
Alexa Fluor phalloidin: Conjugated with Alexa Fluor dyes, offering a range of fluorescence colors.
BODIPY phalloidin: Conjugated with BODIPY dyes, providing bright and photostable fluorescence
Uniqueness of Rhodamine Phalloidin: this compound is unique due to its high affinity for F-actin and the bright red-orange fluorescence provided by tetramethylrhodamine. This combination allows for superior visualization and quantification of actin structures in various research applications .
Properties
CAS No. |
219920-04-4 |
|---|---|
Molecular Formula |
C60H70N12O13S2 |
Molecular Weight |
1231.4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



